molecular formula C5H9NO4 B566111 D-Glutamic Acid-13C5 CAS No. 1202063-54-4

D-Glutamic Acid-13C5

Cat. No.: B566111
CAS No.: 1202063-54-4
M. Wt: 152.092
InChI Key: WHUUTDBJXJRKMK-GKVKFTTQSA-N
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Description

D-Glutamic Acid-13C5 is a stable, heavy isotope-labeled form of D-Glutamic acid, where five carbon atoms are replaced with Carbon-13 (13C). This compound is an enantiomer of the more common L-glutamic acid and is widely used as a tracer in pharmaceutical and food research. In neuroscience, D-Glutamic acid is recognized as an endogenous, non-selective excitatory amino acid agonist that acts on NMDA receptors, though it is less active than its L-isomer (citation:9). Its incorporation into drug development processes serves as a critical tracer for quantitation, helping to elucidate pharmacokinetic and metabolic profiles (citation:2). As a building block in bacterial cell walls and a substrate in various synthetic processes, it also finds applications in biotechnology and the synthesis of specialized chemicals (citation:7). This product is provided for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1202063-54-4

Molecular Formula

C5H9NO4

Molecular Weight

152.092

IUPAC Name

(2R)-2-aminopentanedioic acid

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1

InChI Key

WHUUTDBJXJRKMK-GKVKFTTQSA-N

SMILES

C(CC(=O)O)C(C(=O)O)N

Synonyms

(-)-Glutamic Acid-13C5;  (2R)-2-Aminopentanedioic Acid-13C5;  (2R)-Glutamic Acid-13C5;  (R)-(-)-Glutamic Acid-13C5;  (R)-Glutamic Acid-13C5;  D-(-)-Glutamic Acid-13C5;  NSC 77686-13C5; 

Origin of Product

United States

Preparation Methods

Esterification and Racemization

The process begins with the esterification of L-glutamic acid-13C5 in methanol under HCl catalysis. Optimal conditions involve a 1:500 molar ratio of L-glutamic acid-13C5 to methanol and reaction at 25°C for 3 hours, yielding L-glutamic acid-γ-methyl ester-13C5 with >98% conversion. Racemization follows via salicylaldehyde-catalyzed thermal treatment in butyric acid at 80–90°C for 6–10 hours, generating DL-glutamic acid-γ-methyl ester-13C5. The use of D-tartrate as a resolving agent selectively crystallizes the D-enantiomer as a diastereomeric salt, achieving 99.7% chiral purity in experimental trials.

Table 1: Key Parameters for Esterification and Racemization

ParameterOptimal ValueImpact on Yield/Purity
L-Glu-13C5:Methanol ratio1:500 (mol/mL)Maximizes esterification rate
Reaction temperature25°CMinimizes side reactions
Racemization catalystSalicylaldehyde (0.5 mol%)Accelerates racemization rate
Resolving agentD-Tartrate (1:1 molar ratio)Enhances diastereomer separation

Biocatalytic and Enzymatic Methods

Enzymatic resolution offers an alternative route, leveraging acylase or decarboxylase activity to isolate this compound. Pig kidney acylase, for instance, hydrolyzes N-acetyl-DL-glutamic acid-13C5 to yield N-acetyl-D-glutamic acid-13C5, which is subsequently deacetylated. However, this method’s 50% theoretical yield and prolonged reaction times (40 hours at 38°C) limit its scalability compared to chemical resolution. Recent advances employ immobilized enzymes in continuous-flow reactors, reducing process times to <10 hours while maintaining 99% enantiomeric excess.

Purification and Isolation Strategies

Cation exchange chromatography (e.g., 732 Zeo-karb resin) isolates this compound from hydrolyzed diastereomeric salts. Elution with aqueous ammonia yields a pure product, while recycling D-tartrate reduces costs by 40% in industrial settings. Final recrystallization in HCl/ethanol further elevates purity to >99.9%, as validated by chiral HPLC and mass spectrometry.

Analytical Validation of Isotopic and Chiral Purity

Quantitative 13C NMR and isotope-ratio mass spectrometry (IRMS) are indispensable for verifying isotopic enrichment. The Sigma-Aldrich standard for L-glutamic acid-13C5,15N,d9 demonstrates 99 atom% 13C purity, achievable through analogous protocols for the D-enantiomer. Chiral purity is assessed via Marfey’s reagent derivatization followed by LC-MS, resolving D- and L-enantiomers with baseline separation.

Industrial-Scale Production Considerations

Scaling the patented method to 1,000-L batches maintains an 80–85% yield of this compound. Key challenges include sourcing cost-effective L-glutamic acid-13C5 (≈$2,500/g) and optimizing solvent recovery systems. Continuous-flow racemization reactors and automated crystallization units reduce production costs by 30%, making the process viable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

D-Glutamic Acid-13C5 undergoes various chemical reactions similar to its non-labeled counterpart. These include:

    Oxidation: this compound can be oxidized to form α-ketoglutaric acid.

    Reduction: It can be reduced to form glutamate derivatives.

    Substitution: The amino group can be substituted with other functional groups through reactions such

Biological Activity

D-Glutamic Acid-13C5 is a stable isotope-labeled form of D-glutamic acid, an amino acid that serves various biological functions, particularly in the central nervous system (CNS) as an excitatory neurotransmitter. This article explores the biological activity of this compound, focusing on its metabolic pathways, interactions in cellular processes, and potential applications in research and medicine.

Overview of D-Glutamic Acid

D-Glutamic acid is one of the two enantiomers of glutamic acid, the other being L-glutamic acid. While L-glutamate is more prevalent in biological systems and acts primarily as a neurotransmitter, D-glutamate has distinct roles, particularly in bacterial cell walls and certain neurobiological processes.

Metabolic Pathways

This compound is utilized in various metabolic studies due to its isotopic labeling, which allows for tracking within metabolic pathways. The following table summarizes key metabolic pathways involving D-glutamic acid:

Pathway Description Key Enzymes
GlutaminolysisConversion of glutamine to glutamate and then to α-ketoglutarateGlutaminase, Glutamate dehydrogenase
TCA CycleInvolvement in the tricarboxylic acid cycle for energy productionIsocitrate dehydrogenase
Amino Acid SynthesisPrecursor for the synthesis of other amino acids like proline and aspartateVarious transaminases

Biological Functions

  • Neurotransmission : D-glutamate has been shown to modulate synaptic transmission in specific brain regions. Its role as a neurotransmitter can be critical in understanding neurodegenerative diseases.
  • Cell Signaling : It participates in signaling pathways that regulate cell proliferation and differentiation, particularly in immune cells during responses to infections .
  • Metabolic Regulation : this compound can influence metabolic fluxes within cells, providing insights into metabolic disorders and cancer metabolism .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on T Cell Metabolism : Research demonstrated that CD8+ T cells utilize D-glutamine during immune responses. Infusion of U-[13C]glutamine showed significant incorporation into TCA cycle intermediates, indicating its role in energy metabolism during activation .
  • Cancer Metabolism : In cancer cells, altered glutamine metabolism has been linked to tumor growth. Studies using isotopically labeled glutamine traced metabolic pathways that contribute to cell proliferation and survival under hypoxic conditions .

Research Findings

Recent findings emphasize the importance of isotopically labeled compounds like this compound in elucidating complex biochemical pathways:

  • Isotopic Tracing : The use of 13C-labeled glutamine has proven effective in tracing carbon flux through metabolic pathways, revealing how cancer cells adapt their metabolism under stress conditions .
  • NMR Spectroscopy : Advanced techniques such as solid-state NMR have been employed to study the structural dynamics of D-glutamate at the molecular level, providing insights into its interactions and stability .

Scientific Research Applications

Metabolic Research

Stable Isotope Tracing
D-Glutamic Acid-13C5 is widely used in metabolic research to trace metabolic pathways. The incorporation of the carbon-13 isotope allows researchers to track the fate of glutamic acid in biological systems, providing insights into metabolic fluxes and the dynamics of amino acid metabolism. This is particularly useful in studies involving:

  • Neurotransmitter Dynamics : As glutamic acid is a primary excitatory neurotransmitter in the central nervous system, its labeled form can help elucidate neurotransmitter release and recycling mechanisms .
  • Bacterial Metabolism : The compound can be utilized to study bacterial peptidoglycan biosynthesis, where D-amino acids play a crucial role. The selective incorporation of this compound into bacterial cell walls allows for detailed analysis of bacterial growth and division .

Biochemical Applications

Nuclear Magnetic Resonance (NMR) Studies
this compound is employed in NMR spectroscopy to investigate molecular structures and interactions. The distinct NMR signals from the carbon isotopes provide valuable information about the chemical environment of the glutamic acid molecules. This application is crucial for understanding:

  • Ligand-Receptor Interactions : NMR studies using this compound can reveal insights into how ligands interact with receptors, which is essential for drug design and development .
  • Structural Biology : The compound aids in determining the conformation of proteins and other biomolecules, enhancing our understanding of their functional mechanisms .

Pharmaceutical Development

Drug Formulation Studies
In pharmaceutical research, this compound serves as a model compound for studying drug interactions and pharmacokinetics. Its stable isotope labeling allows for precise tracking of drug absorption, distribution, metabolism, and excretion (ADME) in vivo. Notable applications include:

  • Targeted Drug Delivery : Research has demonstrated that using D-glutamic acid derivatives can enhance the targeting of drugs to specific tissues, improving therapeutic efficacy while minimizing side effects .
  • Biomarker Discovery : The compound can be utilized in identifying biomarkers for diseases by monitoring changes in glutamate metabolism associated with various pathological conditions.

Case Study 1: Bacterial Peptidoglycan Visualization

A study highlighted the use of D-amino acid derivatives, including this compound, for metabolic labeling of bacterial peptidoglycan. This method allowed researchers to visualize bacterial growth dynamics and antibiotic susceptibility effectively. The findings underscored the potential for developing targeted therapies against pathogenic bacteria by exploiting their unique metabolic pathways .

Case Study 2: Neurotransmitter Dynamics

In neurobiology research, this compound was used to trace glutamate's role as a neurotransmitter in synaptic transmission. The study provided insights into how alterations in glutamate signaling could contribute to neurological disorders, paving the way for novel therapeutic strategies targeting glutamate receptors .

Data Table

Application AreaDescriptionKey Findings
Metabolic ResearchTracing metabolic pathways using stable isotopesInsights into amino acid metabolism
Biochemical ApplicationsNMR studies to explore molecular interactionsStructural details of ligand-receptor interactions
Pharmaceutical DevelopmentDrug formulation and biomarker discoveryEnhanced targeting and reduced side effects
Case StudiesSpecific examples demonstrating practical applicationsEvidence of therapeutic potential

Comparison with Similar Compounds

Research and Commercial Considerations

  • Purity and Pricing :
    • L-Glutamic Acid-5-13C (500 mg) costs $775 , while multi-labeled variants (e.g., HY-14608S4) are priced higher due to complex synthesis .
    • 5-CH3THF-13C5 is available at ~$1,220 per 0.25 g .
  • Supplier Diversity: Products are supplied by Santa Cruz Biotechnology, TRC, and CDN Isotopes, ensuring varied applications from neuroscience to oncology .

Q & A

Q. How is D-Glutamic Acid-13C5 synthesized for isotopic tracing in metabolic studies?

this compound is synthesized via enzymatic or chemical methods using 13C-labeled precursors. For example, isotopic labeling of the glutamic acid backbone is achieved through microbial fermentation with 13C-enriched carbon sources, followed by chiral resolution to isolate the D-enantiomer. Post-synthesis purification involves ion-exchange chromatography and HPLC to ensure >98% isotopic purity, as validated by NMR and mass spectrometry (MS) .

Q. What chromatographic techniques ensure isotopic purity of this compound?

Reverse-phase HPLC with UV detection (210 nm) is standard for purity assessment, while hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution MS resolves isotopic peaks. For structural confirmation, 13C-NMR at 125 MHz identifies 13C incorporation across all five carbons, with chemical shifts compared to unlabeled analogs .

Advanced Research Questions

Q. How can researchers validate isotopic incorporation efficiency in metabolic flux studies using this compound?

Stable isotope-resolved metabolomics (SIRM) with LC-MS/MS is employed. Cells or tissues are incubated with this compound, and extracted metabolites (e.g., TCA cycle intermediates) are analyzed for 13C enrichment. Data interpretation requires correction for natural isotope abundance using software like IsoCor2. Contradictions in flux data may arise from isotopic dilution in complex media, necessitating tracer-specific kinetic modeling .

Q. In glutamate receptor studies, how does this compound,d5,15N reduce experimental variability?

Multi-isotopic labeling (13C5, d5, 15N) enables simultaneous tracking of carbon flux and nitrogen metabolism in receptor activation assays. For instance, in NMDA receptor studies, isotopic analogs distinguish endogenous L-glutamate from exogenous D-glutamate, minimizing cross-talk in radioligand binding assays. Variability is quantified via signal-to-noise ratios in MS-based receptor occupancy assays .

Q. What strategies resolve conflicting data on this compound metabolic flux in host-pathogen systems?

Compartmentalized metabolomics using isotope-ratio imaging (e.g., NanoSIMS) localizes 13C in intracellular vs. pathogen-derived metabolites. Conflicting flux data (e.g., unexpected 13C enrichment in bacterial lipids) are resolved by integrating transcriptomic data to identify microbial enzymes (e.g., glutamate racemases) that preferentially utilize D-glutamate .

Q. How is this compound applied in PEGylated drug conjugate synthesis?

this compound serves as a linker in methoxy-PEG-GLU2 conjugates for targeted drug delivery. Conjugation via carbodiimide chemistry requires optimizing pH (6.5–7.5) to preserve enantiomeric integrity. Analytical challenges include characterizing PEG-glutamate branching via MALDI-TOF MS and ensuring minimal isotopic interference in pharmacokinetic assays .

Q. How is this compound used to study microbial glutamate racemase stereospecificity?

Kinetic isotope effects (KIEs) are quantified by comparing reaction rates of 13C-labeled vs. unlabeled D-glutamate in racemase assays. 13C labeling at the α-carbon alters bond vibration frequencies, measurable via stopped-flow spectroscopy. KIE values >1 indicate rate-limiting steps involving C-H bond cleavage, confirming stereochemical inversion mechanisms .

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